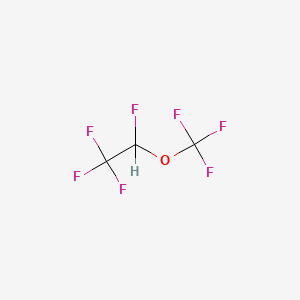

1,2,2,2-Tetrafluoroethyl trifluoromethyl ether

Übersicht

Beschreibung

1,2,2,2-Tetrafluoroethyl trifluoromethyl ether is an organic compound with the molecular formula C3HF7O. It is a fluorinated ether known for its high thermal and chemical stability. This compound is used in various industrial and scientific applications due to its unique properties, such as low viscosity, low freezing point, and high electrochemical stability .

Wissenschaftliche Forschungsanwendungen

1,2,2,2-Tetrafluoroethyl trifluoromethyl ether is widely used in scientific research and industrial applications:

Chemistry: It serves as a solvent and reagent in organic synthesis and catalysis.

Biology: The compound is used in biochemical studies due to its stability and inertness.

Industry: The compound is used in the semiconductor industry as a dry etching gas and in battery technologies as an electrolyte solvent and diluent

Wirkmechanismus

Target of Action

It’s known that this compound is used as an environmentally friendly solvent , suggesting that its targets could be various types of organic and inorganic substances.

Mode of Action

As a solvent, it likely interacts with its targets by dissolving or suspending them without causing a chemical reaction .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane are not well-studied. As a volatile compound, it’s likely to have high absorption and distribution rates when inhaled. Its metabolism and excretion would depend on its chemical structure and the body’s ability to metabolize and eliminate fluorinated compounds .

Result of Action

The molecular and cellular effects of 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane’s action are not well-documented. As a solvent, its primary effect would be to dissolve or suspend other substances. Any additional effects would depend on the nature of these substances and their interactions with cellular components .

Safety and Hazards

Vorbereitungsmethoden

1,2,2,2-Tetrafluoroethyl trifluoromethyl ether can be synthesized through several chemical routes. One common method involves the reaction of a corresponding alcohol with a trifluoromethyl compound. This reaction typically requires specific catalysts and controlled conditions to ensure high yield and purity . Industrial production methods often involve large-scale chemical synthesis using specialized equipment to maintain the necessary reaction conditions .

Analyse Chemischer Reaktionen

1,2,2,2-Tetrafluoroethyl trifluoromethyl ether undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different fluorinated products.

Reduction: It can be reduced using suitable reducing agents to yield other fluorinated ethers.

Substitution: The ether can participate in substitution reactions where one or more fluorine atoms are replaced by other functional groups.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

1,2,2,2-Tetrafluoroethyl trifluoromethyl ether can be compared with other fluorinated ethers such as:

1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Similar in structure but with different applications and properties.

1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane:

Desflurane: A halogenated ether used as an anesthetic, differing in its medical application.

The uniqueness of this compound lies in its combination of high thermal stability, low viscosity, and electrochemical stability, making it particularly suitable for advanced battery technologies and industrial applications .

Eigenschaften

IUPAC Name |

1,1,1,2-tetrafluoro-2-(trifluoromethoxy)ethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF7O/c4-1(2(5,6)7)11-3(8,9)10/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKWMTKIRQSDHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3OCFHCF3, C3HF7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40946332 | |

| Record name | 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2356-62-9 | |

| Record name | 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002356629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]naphthalene-2-carboxamide](/img/structure/B2428192.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-cyclopropylacetamide](/img/structure/B2428197.png)

![N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide](/img/structure/B2428199.png)

![N-(4-fluorophenyl)-3-(thiophene-2-amido)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2428201.png)

![4-Bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B2428202.png)

![3-[4-Nitro-3-(trifluoromethyl)phenoxy]-2-thiophenecarboxylic acid](/img/structure/B2428203.png)

![4-Carbamoyl-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]butanoic acid](/img/structure/B2428206.png)